N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide
Description
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2-(2-phenyl-2-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N2O2/c27-23-7-6-19(24(28)13-23)15-32-30-16-29-25(31)14-26(20-4-2-1-3-5-20)21-9-17-8-18(11-21)12-22(26)10-17/h1-7,13,16-18,21-22H,8-12,14-15H2,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUZAELVNGYAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NC=NOCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)N/C=N/OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxime: The reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Preparation of the adamantyl acetamide: The reaction of 2-phenyl-2-adamantylamine with acetic anhydride to form 2-(2-phenyl-2-adamantyl)acetamide.
Coupling reaction: The final step involves the coupling of the oxime with the adamantyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions. The pathways involved can include inhibition of DNA synthesis, interference with protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related acetamide derivatives from the evidence:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Comparisons
In contrast, Compound 533 () uses a 2,4-dichlorophenoxy group, which may favor π-π stacking in receptor pockets . The adamantyl group in the target compound introduces steric bulk, analogous to adamantane-containing drugs (e.g., adamantane antivirals), which resist metabolic degradation. No direct analogs with adamantyl groups are described in the evidence.
Synthetic Strategies The target compound’s oxyiminomethyl bridge resembles the acryloyloxyimino linker in PAIFPA (), synthesized via condensation reactions . Diazonium coupling (used in 13a–e, ) could theoretically apply to introducing aryl groups into the target compound’s structure .
Predicted vs. Observed Activities While the target compound lacks explicit data, Compound 39 () demonstrates how QSAR modeling predicts anticancer activity for dichlorobenzyl-acetamide hybrids .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Oxime Formation : Reaction of 2,4-dichlorobenzyl chloride with hydroxylamine to form the oxime intermediate .
- Adamantane Functionalization : Alkylation of 2-phenyladamantane with chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in DMF at 70–80°C) to introduce the acetamide moiety .
- Coupling Reactions : Condensation of intermediates using carbodiimide-based coupling agents (e.g., TBTU) in dichloromethane (DCM) or dimethylformamide (DMF), monitored by TLC (hexane:ethyl acetate, 9:3 v/v) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- Single-Crystal X-ray Diffraction : Resolves molecular conformation, dihedral angles between aromatic/oxime groups, and hydrogen-bonding networks (e.g., C—H⋯O, N—H⋯N interactions) .
- Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the adamantyl, dichlorobenzyl, and imino methyl groups; ¹³C NMR confirms carbonyl (C=O) and imine (C=N) signals .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Assays :
- In Vitro Receptor Binding : Docking studies (AutoDock Vina) predict affinity for GABA receptors by comparing binding energies to reference ligands (e.g., diazepam, vigabatrin) .
- Anticonvulsant Screening : Pentylenetetrazole (PTZ)-induced seizure models in rodents assess mortality reduction and latency to seizure onset .
- Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK293, HepG2) establish IC₅₀ values for safety thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s anticonvulsant efficacy?
- Strategies :
- Adamantane Modifications : Replace 2-phenyladamantyl with bulkier substituents (e.g., 1-adamantyl) to enhance lipophilicity and blood-brain barrier penetration .
- Oxime Tuning : Substitute 2,4-dichlorobenzyl with electron-withdrawing groups (e.g., CF₃) to stabilize the oxime-imine tautomer, improving metabolic stability .
- Pharmacophore Validation : Compare activity of N-alkylated vs. N-aryl derivatives to identify essential hydrogen-bonding motifs .
- Data Analysis : Use molecular dynamics (MD) simulations (GROMACS) to correlate conformational flexibility with in vivo efficacy .
Q. What experimental approaches resolve contradictions between in silico predictions and in vivo activity data?
- Case Example : Docking predicts high GABA receptor affinity, but in vivo assays show limited anticonvulsant activity.
- Hypothesis Testing :
- Metabolic Stability : LC-MS/MS quantifies plasma/tissue concentrations to assess bioavailability and first-pass metabolism .
- Off-Target Effects : Kinase profiling (Eurofins Panlabs) identifies unintended interactions with cytochrome P450 enzymes .
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to improve CNS delivery .
- Statistical Tools : Multivariate analysis (PCA) correlates physicochemical properties (logP, polar surface area) with bioactivity .
Q. How can formulation challenges (e.g., poor solubility) be addressed during preclinical development?
- Solutions :
- Co-Crystallization : Co-formulate with succinic acid to enhance aqueous solubility via hydrogen-bonded networks .
- Nanoemulsions : Prepare oil-in-water emulsions using Labrafac® CC (caprylic/capric triglycerides) and Tween 80, optimizing droplet size (<200 nm) via dynamic light scattering (DLS) .
- Solid Dispersion : Spray-dry with polyvinylpyrrolidone (PVP K30) to create amorphous dispersions, confirmed by XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
